molecular formula C21H13N5O2 B11072211 2-(1H-benzotriazol-1-yl)-3-(pyridin-2-ylamino)naphthalene-1,4-dione

2-(1H-benzotriazol-1-yl)-3-(pyridin-2-ylamino)naphthalene-1,4-dione

Cat. No.: B11072211
M. Wt: 367.4 g/mol
InChI Key: VNYJAHQXYXJVNK-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(2-PYRIDYLAMINO)NAPHTHOQUINONE is a complex organic compound that features a benzotriazole moiety, a pyridylamino group, and a naphthoquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(2-PYRIDYLAMINO)NAPHTHOQUINONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzotriazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of the Pyridylamino Group: This step may involve the reaction of 2-chloropyridine with an amine to form the pyridylamino group.

    Formation of the Naphthoquinone Core: This can be synthesized through oxidation reactions of naphthalene derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The naphthoquinone core can undergo oxidation reactions, potentially forming various quinone derivatives.

    Reduction: Reduction of the naphthoquinone core can lead to hydroquinone derivatives.

    Substitution: The benzotriazole and pyridylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield various quinone derivatives, while reduction could produce hydroquinone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzotriazole and naphthoquinone structures are often studied as catalysts in organic reactions.

    Materials Science: These compounds can be used in the development of advanced materials, such as polymers and dyes.

Biology and Medicine

    Antimicrobial Agents: Some derivatives of benzotriazole and naphthoquinone have shown potential as antimicrobial agents.

    Anticancer Agents: Research has indicated that certain naphthoquinone derivatives may have anticancer properties.

Industry

    Corrosion Inhibitors: Benzotriazole derivatives are commonly used as corrosion inhibitors in various industrial applications.

    Dyes and Pigments: Naphthoquinone derivatives are used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action for 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(2-PYRIDYLAMINO)NAPHTHOQUINONE would depend on its specific application. For example:

    Antimicrobial Action: It may disrupt microbial cell membranes or interfere with essential enzymes.

    Anticancer Action: It could induce apoptosis in cancer cells by generating reactive oxygen species or inhibiting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3-Benzotriazol-1-yl)-1,4-naphthoquinone
  • 3-(2-Pyridylamino)-1,4-naphthoquinone

Uniqueness

2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(2-PYRIDYLAMINO)NAPHTHOQUINONE is unique due to the combination of its benzotriazole, pyridylamino, and naphthoquinone moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H13N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-3-(pyridin-2-ylamino)naphthalene-1,4-dione

InChI

InChI=1S/C21H13N5O2/c27-20-13-7-1-2-8-14(13)21(28)19(18(20)23-17-11-5-6-12-22-17)26-16-10-4-3-9-15(16)24-25-26/h1-12H,(H,22,23)

InChI Key

VNYJAHQXYXJVNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=CC=N5

Origin of Product

United States

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